molecular formula C22H27N3O3 B4194399 N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide

N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide

Cat. No.: B4194399
M. Wt: 381.5 g/mol
InChI Key: OIEGYQUWRIYMRQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This compound features a methoxyphenyl group, a piperidinyl group, and a propionylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate aniline derivative with a benzoyl chloride derivative under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions.

    Addition of the Propionylamino Group: The propionylamino group can be introduced through acylation reactions using propionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propionylamino moiety can be reduced to form an alcohol.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the carbonyl group may yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propionyl group.

    N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(butyryl-amino)benzamide: Similar structure but with a butyryl group instead of a propionyl group.

Uniqueness

N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-21(26)23-17-9-12-20(25-13-5-4-6-14-25)19(15-17)22(27)24-16-7-10-18(28-2)11-8-16/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEGYQUWRIYMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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